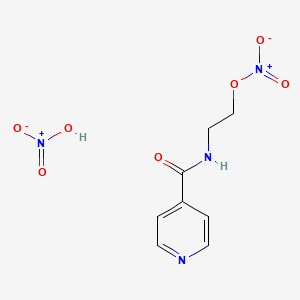
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is a compound that combines the properties of nitric acid and pyridine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a nitrate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride . This reaction yields nitropyridines, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes use concentrated nitric acid and sulfuric acid mixtures to achieve high yields. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and stannous chloride.
Substitution reagents: Such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted pyridines. These products have various applications in different fields .
科学的研究の応用
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate has several scientific research applications, including:
Chemistry: Used as a nitrating agent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a vasodilator.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Used in the production of drugs, dyes, and perfumes.
作用機序
The mechanism of action of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate involves the release of nitric oxide (NO), which acts as a signaling molecule. This compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation and other physiological effects . The molecular targets include potassium channels and endothelial nitric oxide synthase .
類似化合物との比較
Similar Compounds
Similar compounds include:
Ethyl nitrate: An ester of nitric acid used in organic synthesis.
Methyl nitrate: Another nitrate ester with similar properties.
Nicorandil: A compound with both nitrate and pyridine components, used as a vasodilator.
Uniqueness
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is unique due to its combination of a pyridine ring and a nitrate ester group. This structure allows it to have specific applications in both organic synthesis and medical research, distinguishing it from other nitrate esters .
特性
CAS番号 |
65141-48-2 |
|---|---|
分子式 |
C8H10N4O7 |
分子量 |
274.19 g/mol |
IUPAC名 |
nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14;2-1(3)4/h1-4H,5-6H2,(H,10,12);(H,2,3,4) |
InChIキー |
JDQCFBHNDYAODG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
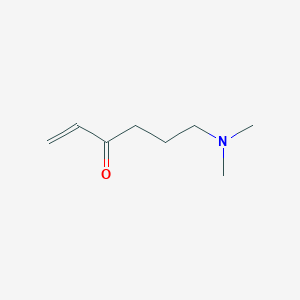

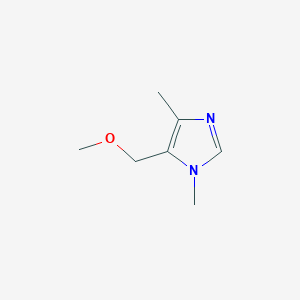
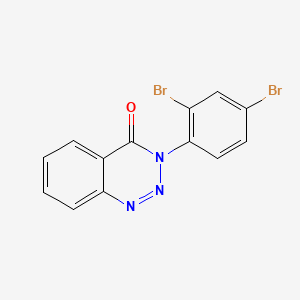

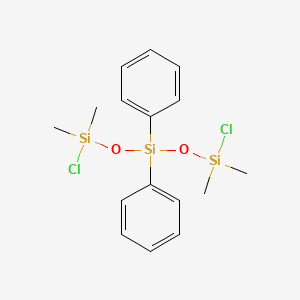
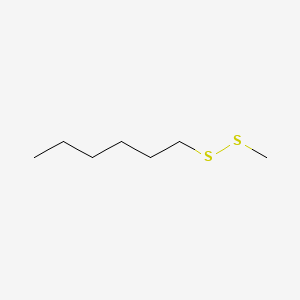

![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)


